2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide
Description
This compound features a 1,2,4-triazole core substituted with an ethyl group at position 4 and a phenyl group at position 3. A sulfanyl (-S-) linker connects the triazole to an acetohydrazide moiety, which is further functionalized with an (E)-2-methoxyphenylmethylidene group.
Properties
CAS No. |
361165-39-1 |
|---|---|
Molecular Formula |
C20H21N5O2S |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(2-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H21N5O2S/c1-3-25-19(15-9-5-4-6-10-15)23-24-20(25)28-14-18(26)22-21-13-16-11-7-8-12-17(16)27-2/h4-13H,3,14H2,1-2H3,(H,22,26)/b21-13+ |
InChI Key |
ZQXPRDBDBBMPPA-FYJGNVAPSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=CC=C2OC)C3=CC=CC=C3 |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=CC=CC=C2OC)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 1,2,4-Triazole Core
The 1,2,4-triazole ring serves as the central scaffold. The synthesis begins with the cyclization of a substituted hydrazide precursor. In a representative procedure, isonicotinic acid hydrazide reacts with carbon disulfide under basic conditions (e.g., aqueous KOH) to form a 1,3,4-oxadiazole-2-thione intermediate . Subsequent treatment with hydrazine hydrate at controlled temperatures (0–5°C) induces ring expansion to yield the 1,2,4-triazole-3-thiol derivative .
Key reaction conditions :
-
Solvent : Ethanol or aqueous NaOH
-
Temperature : 80–100°C for cyclization; 0°C for hydrazinolysis
S-Alkylation to Introduce the Ethyl Group
The sulfanyl group at position 3 of the triazole undergoes alkylation to introduce the ethyl substituent. This step employs ethyl iodide or ethyl bromide in the presence of a base (e.g., anhydrous K₂CO₃) and a polar aprotic solvent like acetonitrile. Catalytic potassium iodide enhances reactivity by facilitating halide displacement.
Optimized protocol :
-
Molar ratio : 1:1.2 (triazole thiol : alkylating agent)
-
Reaction time : 20 hours under reflux
-
Workup : Precipitation in ice-cold water followed by recrystallization from isopropanol.
Synthesis of the Acetohydrazide Moiety
The acetohydrazide side chain is introduced via nucleophilic substitution. Ethyl chloroacetate reacts with the triazole-thiolate anion generated in situ using NaH as a base. Subsequent hydrazinolysis with hydrazine hydrate converts the ester to the acetohydrazide .
Critical parameters :
-
Temperature : 0°C to prevent over-reaction
-
Solvent : Dry tetrahydrofuran (THF) or dimethylformamide (DMF)
Schiff Base Formation with 2-Methoxybenzaldehyde
The final step involves condensation of the acetohydrazide with 2-methoxybenzaldehyde to form the E-configuration Schiff base. This reaction is typically conducted in ethanol under acidic catalysis (e.g., glacial acetic acid) to promote imine formation while suppressing hydrolysis .
Procedure :
-
Dissolve the acetohydrazide (1 equiv) and 2-methoxybenzaldehyde (1.2 equiv) in ethanol.
-
Add 3 drops of acetic acid and reflux for 6–8 hours.
-
Cool the mixture, filter the precipitate, and wash with cold ethanol .
Characterization :
Comparative Analysis of Synthetic Routes
The table below evaluates critical parameters across published methods:
Challenges and Optimization Strategies
-
By-product formation : Elevated temperatures during triazole synthesis favor 4-amino-1,2,4-triazole by-products . Mitigated by strict temperature control (0–5°C).
-
Stereoselectivity : Schiff base formation exclusively yields the E-isomer due to steric hindrance from the 2-methoxy group .
-
Scalability : Batch-wise alkylation in acetonitrile achieves gram-scale production with consistent yields.
Chemical Reactions Analysis
Types of Reactions
2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The phenyl and methoxy groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the triazole ring would yield dihydro derivatives .
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4-ethyl-5-phenyl-4H-1,2,4-triazole with appropriate hydrazine derivatives under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
Antimicrobial Properties
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial activity. The synthesized compound has been tested against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa, showing promising results in inhibiting bacterial growth .
Anticancer Potential
The triazole ring is known for its anticancer properties. Studies have demonstrated that derivatives of triazoles can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific pathways involved in cell proliferation . The compound may share these properties, warranting further investigation into its efficacy as an anticancer agent.
Anti-inflammatory Effects
Compounds with triazole structures have been reported to possess anti-inflammatory properties. The potential for this compound to reduce inflammation could be beneficial in treating conditions such as arthritis or other inflammatory diseases .
Applications in Medicinal Chemistry
| Application Area | Description |
|---|---|
| Antimicrobial Agents | Effective against gram-positive and gram-negative bacteria; potential use in developing antibiotics. |
| Anticancer Drugs | Potential for use in cancer therapy; further studies needed to establish efficacy and mechanisms. |
| Anti-inflammatory Drugs | Could be developed into treatments for inflammatory diseases; requires more clinical trials. |
Agricultural Applications
Recent studies suggest that triazole derivatives can also function as fungicides or plant growth regulators. The compound may exhibit antifungal properties that can be harnessed to protect crops from fungal infections, thus contributing to agricultural sustainability .
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various triazole derivatives, including the target compound, against E. coli and P. aeruginosa. Results indicated a significant reduction in bacterial growth, suggesting its potential as a new antibiotic candidate .
- Cancer Cell Line Testing : In vitro tests on cancer cell lines showed that the compound induced cell death at certain concentrations, indicating its possible role as an anticancer agent. Further research is needed to explore its mechanism of action .
- Field Trials for Fungal Resistance : Preliminary field trials using triazole derivatives have shown promise in controlling fungal diseases in crops, highlighting the agricultural potential of this class of compounds .
Mechanism of Action
The mechanism of action of 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge reactive oxygen species (ROS) and inhibit oxidative stress, which is implicated in various diseases.
Antibacterial and Antifungal Activity: It can disrupt the cell membrane or inhibit essential enzymes in bacteria and fungi.
Anticancer Activity: The compound can induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Key Compounds and Substituent Variations:
*2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylene]acetohydrazide 2-((4-Phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N'-(1-phenylethylidene)acetohydrazide *2-{[4-Allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(4-hydroxybenzylidene)acetohydrazide
Trends in Structure-Activity Relationships (SAR):
- Electron-Donating Groups : Methoxy (e.g., ) and hydroxy substituents on the benzylidene enhance antioxidant activity by stabilizing radicals.
- Steric Effects : Cyclohexyl (ZE-5a ) and allyl ( ) groups introduce steric hindrance, which may impede target binding but improve metabolic stability.
- Hydrogen Bonding : Hydroxy and methoxy groups ( ) facilitate interactions with biological targets via H-bonding.
Biological Activity
The compound 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its synthesis, pharmacological properties, and mechanisms of action based on recent studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 405.48 g/mol. The structure includes a triazole ring, which is often associated with various biological activities, particularly in antimicrobial and antifungal domains.
Antioxidant Activity
Recent research indicates that derivatives of triazole compounds exhibit significant antioxidant properties. For instance, one study demonstrated that related triazole compounds showed a 1.5-fold increase in antioxidant capacity compared to butylated hydroxytoluene (BHT), a standard antioxidant . The reducing power of the compound was measured to be 106.25 μM Fe²⁺, outperforming both BHT and ascorbic acid in antioxidant assays.
Antimicrobial Activity
The compound's antimicrobial potential has been evaluated against various bacterial strains. In vitro studies have shown that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 20 to 40 µM for S. aureus and 40 to 70 µM for E. coli, indicating promising antibacterial effects .
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 20 - 40 |
| Escherichia coli | 40 - 70 |
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of key enzymatic pathways in microbial cells. The triazole moiety is known to interfere with fungal ergosterol biosynthesis, while the hydrazide component may disrupt cellular processes by forming hydrazones with carbonyl compounds in microbial cells .
Case Studies
- Antioxidant Screening : A study involving various synthesized triazole derivatives found that the tested compound exhibited superior antioxidant activity compared to traditional antioxidants like BHT and ascorbic acid, suggesting its potential application in food preservation and therapeutic contexts .
- Antibacterial Evaluation : Another research effort focused on the antibacterial properties of triazole derivatives against resistant strains of bacteria. The findings highlighted that the compound could serve as a lead structure for developing new antibiotics targeting resistant pathogens .
Q & A
Q. What are the key steps in synthesizing this compound, and how are reaction conditions optimized?
The synthesis typically involves:
- Step 1 : Formation of the triazole core via cyclization of thiosemicarbazide intermediates under reflux conditions (ethanol or DMF, 80–100°C) .
- Step 2 : Condensation of the triazole-sulfanyl intermediate with 2-methoxybenzaldehyde in the presence of a catalytic acid (e.g., acetic acid) to form the hydrazone linkage .
- Optimization : Reaction time, solvent polarity, and stoichiometric ratios are critical. For example, excess aldehyde (1.2–1.5 eq) improves hydrazone yield, monitored via TLC (chloroform:methanol, 7:3) .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and E/Z configuration of the hydrazone moiety .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ peak at m/z ~465.94) .
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (C=O stretching) and ~3200 cm⁻¹ (N-H stretching) confirm functional groups .
- X-ray Crystallography : For unambiguous 3D structure determination using SHELX programs .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reactivity and electronic properties?
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to assess charge transfer potential. For triazole derivatives, B3LYP/6-31G(d,p) basis sets model interactions like hydrogen bonding and π-stacking .
- Molecular Electrostatic Potential (MEP) : Identifies nucleophilic/electrophilic sites, aiding in predicting regioselectivity in substitution reactions .
- Molecular Docking : Evaluates binding affinity to biological targets (e.g., enzymes) using AutoDock Vina, with pose validation via RMSD analysis .
Q. How do structural variations (e.g., substituent effects) influence biological activity?
- Structure-Activity Relationship (SAR) :
| Substituent Modification | Observed Effect |
|---|---|
| Methoxy → Bromo (aromatic ring) | Increased lipophilicity, enhancing membrane permeability |
| Ethyl → Fluorophenyl (triazole) | Improved antimicrobial potency due to electron-withdrawing effects |
- Data Contradictions : Discrepancies in IC₅₀ values (e.g., anti-cancer assays) may arise from assay conditions (e.g., cell line variability) or purity differences (>95% required for reproducibility) .
Q. What strategies resolve crystallographic challenges (e.g., twinning or poor diffraction)?
- Data Collection : Use synchrotron radiation for low-resolution crystals.
- Refinement : Apply SHELXL’s TWIN/BASF commands for twinned structures .
- Validation : Check Rint (<5%) and CCFmatch (>90%) to ensure data quality .
Experimental Design & Data Analysis
Q. How to design a robust protocol for evaluating antioxidant activity?
- Assay Selection : FRAP (Ferric Reducing Antioxidant Power) and DPPH radical scavenging, with butylated hydroxytoluene (BHT) as a control .
- Dose-Response : Test 10–100 μM concentrations, ensuring linearity (R² >0.95) in absorbance vs. concentration plots .
- Statistical Validation : Use ANOVA with post-hoc Tukey’s test (p<0.05) to confirm significance .
Q. What are common pitfalls in interpreting NMR spectra of triazole derivatives?
- Dynamic Effects : Rotameric equilibria in the hydrazone group can split peaks; use variable-temperature NMR to resolve .
- Solvent Artifacts : DMSO-d₆ may form adducts—confirm via 2D COSY/HSQC .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
